molecular formula C21H24ClN3O2S B3634587 N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B3634587
M. Wt: 418.0 g/mol
InChI Key: VBEPJJFYFWLFKC-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated aromatic ring, a pyrrolidine moiety, and a phenoxyacetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(pyrrolidin-1-yl)aniline with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. Scale-up procedures would also consider the cost-effectiveness and environmental impact of the reagents and conditions used.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, allowing for the introduction of

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-14-6-5-7-19(15(14)2)27-13-20(26)24-21(28)23-16-8-9-18(17(22)12-16)25-10-3-4-11-25/h5-9,12H,3-4,10-11,13H2,1-2H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPJJFYFWLFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(2,3-dimethylphenoxy)acetamide

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